2-Ethyl-6-methylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves reactions that introduce aldehyde groups into aromatic compounds. For example, the synthesis of pentaphenylbenzaldehyde demonstrated a complex approach involving the addition of tetraphenylcyclopenta to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis, which could inspire synthesis methods for 2-Ethyl-6-methylbenzaldehyde (Guo Can, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy are typically employed. For example, the structural analysis of rotational isomers of thiobenzaldehydes provides insights into conformational differences that could be relevant for studying 2-Ethyl-6-methylbenzaldehyde's structure (N. Takeda, N. Tokitoh, R. Okazaki, 1997).
Chemical Reactions and Properties
Benzaldehydes undergo various chemical reactions, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of the aldehyde group. These reactions are facilitated by catalysts like rhodium, highlighting the potential for diverse chemical transformations (Ken Kokubo et al., 1999).
Scientific Research Applications
Synthesis for Medical Applications : A study presented a six-step process for synthesizing Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has potential in treating hyperproliferative disorders, inflammatory conditions, and cancer (Kucerovy et al., 1997).
Antimicrobial Activity : Research on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, showed promising antimicrobial activity. This compound crystallizes in the triclinic p-1 space group and has been studied for its synthesis and structure-activity relationships (Kariyappa et al., 2016).
Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a component of alarm and sex pheromones for astigmatid mites, was synthesized with a 44% overall yield, demonstrating a practical application for these pheromones (Noguchi et al., 1997).
Reaction Mechanism Studies : An ab initio study explored the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol, providing insights into the production of 2-methylbenzaldehyde acetal (Yusuf & Nasution, 2022).
Optical Material Applications : 2-hydroxy-5-methylbenzaldehyde (HMB) was identified as a nonlinear optical material with significant potential as an optical limiting material, having an optical limiting value of 19.64 Jcm-2 (Jayareshmi et al., 2021).
Fluorescent pH Sensor : A new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), was developed as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).
Bioethanol Conversion : Selective conversion of bioethanol to value-added chemicals like 2- and 4-methylbenzaldehyde is feasible using self-terminated cascade reactions on hydroxyapatite catalysts (Moteki et al., 2016).
Chemical Synthesis : Acetohydrazone was used to direct the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, yielding products in good to excellent yields (Ma et al., 2016).
Discovery in Mangrove Fungi : Mangrove fungus (No. ZZF 32) from the South China Sea was found to contain new benzaldehyde derivatives, enriching our understanding of mangrove fungi's structure and function (Shao et al., 2009).
Catalysis Research : Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature was shown to be highly efficient, yielding high product yields up to 94% (Wu et al., 2016).
Safety And Hazards
- Flammability : 2-Ethyl-6-methylbenzaldehyde is flammable and should be handled with care.
- Irritation : It may cause skin and eye irritation.
- Toxicity : Limited information is available, but it is advisable to follow safety precautions when handling this compound.
Future Directions
Research on 2-Ethyl-6-methylbenzaldehyde could explore its potential applications in perfumery, pharmaceuticals, or as a building block for more complex organic molecules. Further studies are needed to understand its biological activity and potential therapeutic uses.
properties
IUPAC Name |
2-ethyl-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDYNFRLQIQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629460 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methylbenzaldehyde | |
CAS RN |
106976-44-7 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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